Cephalosporin C sodium

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

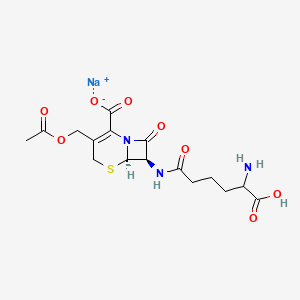

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWLVUKHUSRPCG-BJIHTTGYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N3NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-24-5 (Parent) |

Source

|

| Record name | Cephalosporin C sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20199687 |

Source

|

| Record name | Cephalosporin C sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-04-0 |

Source

|

| Record name | Cephalosporin C sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Cephalosporin C: A Technical Chronicle of Serendipity and Scientific Rigor

This guide provides a detailed technical account of the discovery of Cephalosporin C, a pivotal moment in the history of antibiotics. It is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but an in-depth look at the experimental methodologies and scientific reasoning that underpinned this crucial breakthrough. We will explore the journey from an astute environmental observation to the meticulous laboratory work that unveiled a new class of β-lactam antibiotics.

Part 1: The Sardinian Observation - A Spark of Genius

The story of cephalosporins begins not in a sterile laboratory, but in the coastal waters of Sardinia. In 1945, Giuseppe Brotzu, an Italian pharmacologist and rector of the University of Cagliari, made a crucial observation. He noted that despite the discharge of raw sewage near the coast, the incidence of typhoid fever among swimmers was remarkably low.[1][2] This led him to hypothesize the existence of a natural "self-purification" process, likely mediated by microorganisms producing antibiotic substances.[1]

Brotzu's scientific curiosity drove him to investigate this phenomenon. He collected water samples from the sewage outfall and, through isolation procedures, identified a fungus he named Cephalosporium acremonium (now known as Acremonium chrysogenum).[3][4][5][6] Crude filtrates from the culture of this fungus demonstrated significant antibacterial activity, notably against Salmonella typhi, the causative agent of typhoid fever, and Staphylococcus aureus.[1][3] Aware of the potential of his discovery but lacking the resources for further investigation, Brotzu published his findings in a local journal, "Lavori dell'Istituto di Igiene di Cagliari," in 1948 and sent a culture of the fungus to Sir Howard Florey at the University of Oxford.[5][7]

Experimental Protocol: Isolation and Screening of Cephalosporium acremonium

While Brotzu's exact, unpublished protocol is not available, a plausible methodology based on the microbiological techniques of the era can be reconstructed.

Objective: To isolate and identify microorganisms from a marine environment with antibiotic-producing capabilities.

Methodology:

-

Sample Collection: Aseptically collect seawater samples from the area of interest (the sewage outfall).

-

Primary Culture:

-

Prepare a nutrient-rich agar medium (e.g., Potato Dextrose Agar or a custom seawater-based agar).

-

Plate serial dilutions of the collected seawater onto the agar plates.

-

Incubate the plates at a temperature conducive to fungal growth (e.g., 25-28°C) for several days.

-

-

Fungal Isolation:

-

Observe the plates for fungal colonies exhibiting distinct morphology.

-

Aseptically pick individual fungal colonies and subculture them onto fresh agar plates to obtain pure cultures. Acremonium species are typically slow-growing, initially appearing compact and moist.[6]

-

-

Screening for Antibiotic Activity (Cross-Streaking Method):

-

On a fresh nutrient agar plate, streak a single line of the isolated fungus down the center.

-

Incubate for 4-5 days to allow for fungal growth and diffusion of any potential antibiotic compounds.

-

Streak test bacteria (e.g., Staphylococcus aureus, Salmonella typhi) in lines perpendicular to the fungal streak.

-

Incubate for another 24-48 hours.

-

Observe for zones of inhibition where the bacterial growth is suppressed near the fungal colony, indicating antibiotic production.

-

-

Identification: The fungus was identified as Cephalosporium acremonium based on its morphological characteristics, such as its fine, hyaline hyphae and the production of simple phialides with single-celled conidia.[6]

Part 2: The Oxford Investigation - Unraveling a Complex Mixture

Brotzu's fungus arrived at the Sir William Dunn School of Pathology at Oxford, a hub of antibiotic research following the successful development of penicillin. The investigation was led by Sir Howard Florey, with key contributions from biochemists Sir Edward Abraham and Guy Newton.[1][7][8]

The Oxford team quickly confirmed the antibiotic activity of C. acremonium cultures. However, their meticulous work revealed that the fungus produced not one, but a mixture of antibiotic substances.[1] This complexity required the development of sophisticated separation and purification techniques.

Fermentation and Production of Crude Antibiotic Filtrate

To obtain sufficient quantities of the antibiotic substances for chemical analysis, the Oxford team needed to optimize the fermentation of C. acremonium.

Objective: To produce a liquid culture filtrate containing a high concentration of antibiotic compounds.

Methodology:

-

Inoculum Preparation: Prepare a seed culture by inoculating a small volume of liquid medium with spores or mycelia from a pure culture of C. acremonium. Incubate with agitation to promote growth.

-

Fermentation Medium: Prepare a larger volume of a nutrient-rich liquid medium. While the exact historical formulation may vary, a typical medium would contain:

-

Fermentation Conditions:

-

Inoculate the production medium with the seed culture.

-

Incubate in a submerged culture system with continuous agitation and aeration to ensure aerobic conditions.

-

Maintain a constant temperature, typically around 28°C.[11]

-

Control the pH of the medium, maintaining it around 7.2.[11]

-

The fermentation process would run for several days (e.g., 144 hours).[11]

-

-

Harvesting: After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation. The resulting cell-free liquid is the crude antibiotic filtrate.

Quantifying Antibacterial Potency: The Bioassay

A critical component of the research was the ability to quantify the antibiotic activity at each stage of purification. The cylinder-plate agar diffusion method was a standard technique of the time.[12][13]

Objective: To determine the concentration of active antibiotic in a sample by measuring its inhibitory effect on a susceptible microorganism.

Methodology:

-

Preparation of Inoculated Plates:

-

Prepare a suitable agar medium in petri dishes.

-

Inoculate the molten agar with a standardized suspension of a susceptible test organism (e.g., Staphylococcus aureus).

-

Allow the agar to solidify.

-

-

Application of Samples:

-

Aseptically place small, sterile, vertical cylinders onto the surface of the agar.[12]

-

Carefully pipette a defined volume of the antibiotic solutions (standards of known concentration and the unknown samples) into the cylinders.

-

-

Incubation: Incubate the plates at a temperature optimal for the growth of the test organism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Measurement and Analysis:

-

During incubation, the antibiotic diffuses from the cylinder into the agar, creating a concentration gradient.

-

Measure the diameter of the zone of inhibition (the clear area around the cylinder where bacterial growth is prevented).

-

Create a standard curve by plotting the zone diameters of the known standards against the logarithm of their concentrations.

-

Determine the concentration of the unknown samples by interpolating their zone diameters on the standard curve.

-

The Triumvirate of Antibiotics: Cephalosporin P, N, and C

Through painstaking fractionation and purification, Abraham and Newton isolated three distinct antibiotic compounds from the crude filtrate, which they named Cephalosporin P, Cephalosporin N, and Cephalosporin C.[1]

-

Cephalosporin P: A steroid-like compound with weak activity, primarily against Gram-positive bacteria.

-

Cephalosporin N: Later found to be a new type of penicillin (Penicillin N) with a D-α-aminoadipic acid side chain. It was susceptible to penicillinase, an enzyme produced by some bacteria that inactivates penicillin.[1][14]

-

Cephalosporin C: A hydrophilic compound with a broader spectrum of activity than the early penicillins, notably against some Gram-negative bacteria. Crucially, it was found to be remarkably resistant to the action of penicillinase.[1][15]

This resistance to penicillinase was a groundbreaking discovery, as it offered a potential solution to the growing problem of penicillin-resistant bacterial infections.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Discovery and Isolation Workflow"

Abraham and Newton employed various chromatographic techniques to separate the three cephalosporins. While the exact details are spread across their publications, the general principles involved exploiting the different physicochemical properties of the molecules.

Objective: To isolate pure Cephalosporin C from the mixture of Cephalosporin P and N.

Methodology (A plausible reconstruction):

-

Initial Extraction:

-

Adjust the pH of the crude filtrate to selectively extract certain components. For instance, Cephalosporin P, being more lipophilic, could be extracted into an organic solvent like butyl acetate at an acidic pH.

-

-

Adsorption Chromatography:

-

Use a column packed with an adsorbent material like activated carbon or alumina.

-

Apply the partially purified filtrate to the column.

-

The different cephalosporins would adsorb with varying affinities.

-

Elute the compounds sequentially using a gradient of solvents with increasing polarity. Cephalosporin N and C, being more polar, would elute later than Cephalosporin P.

-

-

Ion-Exchange Chromatography:

-

Given that Cephalosporin C is an amino acid derivative with both acidic and basic groups, ion-exchange chromatography would have been a powerful tool.[2][16]

-

Pack a column with an anion-exchange resin.

-

At a suitable pH, Cephalosporin C would carry a net negative charge and bind to the resin.

-

Elute the bound Cephalosporin C by changing the pH or increasing the salt concentration of the buffer.

-

-

Crystallization: The final step would involve concentrating the purified fraction and inducing crystallization to obtain pure, solid Cephalosporin C sodium salt.

Part 3: The Molecular Architecture - Defining a New Class

With a pure sample of Cephalosporin C isolated, the next challenge was to determine its chemical structure. This was a formidable task in the 1950s, relying on a combination of chemical degradation and the then-emerging technique of X-ray crystallography.

Chemical Characterization and Structure Elucidation

Abraham and Newton conducted a series of elegant chemical degradation experiments.[15]

-

Acid Hydrolysis: Breaking down the molecule into smaller, identifiable fragments. This revealed the presence of a D-α-aminoadipic acid side chain, a key structural feature.[2]

-

Spectroscopic Analysis: Early forms of infrared (IR) spectroscopy would have provided evidence for key functional groups, such as the characteristic stretching vibration of the β-lactam ring's carbonyl group.

-

Comparative Chemistry: The similarities and differences in the chemical behavior of Cephalosporin C compared to penicillin provided crucial clues about its core structure. Its resistance to acid hydrolysis and penicillinase suggested a different, more stable ring system than that of penicillin.[3]

These studies led Abraham and Newton to propose a bicyclic structure for Cephalosporin C, featuring a β-lactam ring fused to a six-membered dihydrothiazine ring.[3][15]

The Definitive Proof: X-ray Crystallography

The final, unequivocal confirmation of the structure of Cephalosporin C came from the work of Dorothy Hodgkin, a pioneer in X-ray crystallography.[17][18][19] In 1961, using this powerful technique, she was able to map the three-dimensional arrangement of the atoms in the molecule, confirming the structure proposed by Abraham and Newton.[17][18]

Objective: To determine the precise three-dimensional structure of the Cephalosporin C molecule.

Methodology:

-

Crystallization: Prepare high-quality, single crystals of a heavy-atom salt of Cephalosporin C (e.g., sodium or potassium salt). This is a critical and often challenging step.

-

X-ray Diffraction:

-

Mount a single crystal in a beam of X-rays.

-

As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a complex pattern of spots on a detector.

-

Rotate the crystal and collect multiple diffraction patterns from different orientations.

-

-

Data Analysis (The Phase Problem):

-

The intensity of the diffraction spots can be measured directly, but the phase information is lost. Determining these phases is the central challenge of crystallography.

-

Hodgkin used the method of isomorphous replacement, comparing the diffraction patterns from crystals of different heavy-atom salts (e.g., sodium and rubidium) to solve the phase problem.[20]

-

-

Electron Density Mapping:

-

Using the intensity and phase data, perform a mathematical transformation (a Fourier transform) to calculate the electron density distribution throughout the crystal's unit cell.

-

-

Model Building and Refinement:

-

Build a molecular model that fits the electron density map.

-

Refine the atomic coordinates of the model to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

dot graph TD { subgraph "Purification & Isolation" A["Crude Filtrate"] --> B["Adsorption Chromatography"]; B --> C["Ion-Exchange Chromatography"]; C --> D["Pure Cephalosporin C"]; end

} caption: "Purification and Structure Elucidation Pathway"

Conclusion: A Legacy of Innovation

The discovery of Cephalosporin C sodium was a triumph of interdisciplinary science, combining astute observation, classical microbiology, innovative biochemistry, and cutting-edge physical chemistry. It began with Giuseppe Brotzu's insightful investigation of an ecological curiosity and culminated in the meticulous and collaborative work of the Oxford team. The identification of a β-lactam antibiotic resistant to penicillinase opened a new frontier in the fight against bacterial infections. The core structure of Cephalosporin C, 7-aminocephalosporanic acid (7-ACA), became the foundation for the development of a vast and versatile class of semisynthetic cephalosporin antibiotics that remain indispensable in modern medicine.[3] This story serves as a powerful testament to the synergy of curiosity, collaboration, and scientific rigor in advancing human health.

References

- Brotzu, G. (1948). Ricerche su di un nuovo antibiotico. Lavori dell'Istituto di Igiene di Cagliari.

-

Abraham, E. P., & Newton, G. G. F. (1956). A comparison of the action of penicillinase on benzylpenicillin and cephalosporin N and the competitive inhibition of penicillinase by cephalosporin C. Biochemical Journal, 63(4), 628–634.

-

Newton, G. G. F., & Abraham, E. P. (1956). Isolation of Cephalosporin C, a Penicillin-like Antibiotic containing D-α-Aminoadipic Acid. Biochemical Journal, 62(4), 651–658.

-

Hodgkin, D. C., & Maslen, E. N. (1961). The x-ray analysis of the structure of cephalosporin C. Biochemical Journal, 79(2), 393–402.

- Florey, H. W. (1955). Antibiotic products of a versatile fungus. Annals of Internal Medicine, 43(3), 480-490.

-

Bo, G. (2000). Giuseppe Brotzu and the discovery of cephalosporins. Clinical Microbiology and Infection, 6(Supplement 3), 6-9.

-

The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review. (2023). Pre-print.

-

Wikipedia. (n.d.). Discovery and development of cephalosporins.

-

Wikipedia. (n.d.). Acremonium.

- Wheat, P. F. (2001). History and Development of Antimicrobial Susceptibility Testing Methodology. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-4.

-

USP. (n.d.). Antibiotics—Microbial Assays <81>.

-

Abraham, E. P., Newton, G. G. F., & Hale, C. W. (1954). Purification and some properties of cephalosporin N, a new penicillin. Biochemical Journal, 58(1), 94–102.

- Hamilton-Miller, J. M. T. (2000). Sir Edward Abraham's contribution to the development of the cephalosporins: a reassessment. Journal of Antimicrobial Chemotherapy, 45(5), 725-727.

-

Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology, 9(4).

-

Nash, C. H., & Huber, F. M. (1971). Antibiotic synthesis and morphological differentiation of Cephalosporium acremonium. Applied Microbiology, 22(1), 6–10.

Sources

- 1. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 2. Isolation of cephalosporin C, a penicillin-like antibiotic containing D-alpha-aminoadipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 4. Giuseppe Brotzu and the discovery of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The origin of cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acremonium - Wikipedia [en.wikipedia.org]

- 7. wellcomecollection.org [wellcomecollection.org]

- 8. Sir Edward Abraham's contribution to the development of the cephalosporins: a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. uspnf.com [uspnf.com]

- 13. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and some properties of cephalosporin N, a new penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The structure of cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of cephalosporin C, a penicillin-like antibiotic containing d-α-aminoadipic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The x-ray analysis of the structure of cephalosporin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The X-ray analysis of the structure of cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dorothy Hodgkin - Wikipedia [en.wikipedia.org]

- 20. Hodgkin Solves the Structure of Penicillin | Computer Science | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide to the Structure Elucidation of Cephalosporin C Sodium

For researchers, scientists, and drug development professionals, understanding the journey of a molecule from discovery to a fully characterized structure is fundamental. This guide provides a comprehensive technical overview of the core analytical methodologies that were pivotal in elucidating the structure of Cephalosporin C, a foundational molecule in the vast class of cephalosporin antibiotics. We will explore the logic behind the experimental choices, from classical chemical degradation to the definitive power of X-ray crystallography and the nuanced detail provided by modern spectroscopic techniques.

Introduction: The Emergence of a Novel β-Lactam

Following the success of penicillin, the search for new antibacterial agents led to the discovery of Cephalosporin C in 1953 by Edward Abraham and Guy Newton at the University of Oxford. Isolated from the fungus Acremonium chrysogenum (previously Cephalosporium acremonium), this compound exhibited a number of intriguing properties, including a broader spectrum of activity and, crucially, resistance to penicillinase, the enzyme that inactivates penicillin.[1] These characteristics immediately signaled its therapeutic potential and spurred an intensive effort to determine its molecular structure, a prerequisite for its synthesis and the development of semi-synthetic derivatives.

The core challenge lay in its complexity. Like penicillin, it was a β-lactam antibiotic, but initial studies revealed significant chemical differences.[1] The elucidation of its structure is a classic example of the synergy between chemical and physical methods, a journey that culminated in a definitive three-dimensional picture and paved the way for decades of life-saving antibiotic development.

The Initial Blueprint: Clues from Chemical Degradation

Before the widespread availability of advanced spectroscopic techniques, the primary method for structure elucidation was chemical degradation. This involved breaking the molecule into smaller, identifiable fragments. For Cephalosporin C, these early studies provided the first crucial pieces of the structural puzzle.

The causality behind this approach is straightforward: by identifying the constituent parts, a picture of the whole can be meticulously assembled. The choice of degradative reactions was guided by the suspected functional groups and the desire to isolate stable, characterizable products.

Key Degradation Experiments:

-

Acid Hydrolysis: Treatment of Cephalosporin C with acid yielded D-α-aminoadipic acid, identifying a key component of the side chain.[2] This was a significant finding, as it differentiated Cephalosporin C from penicillins, which typically have different side chains.

-

Raney Nickel Desulfurization: Vigorous hydrogenolysis with Raney nickel, a common method for cleaving carbon-sulfur bonds, produced racemic valine.[1] This suggested the presence of a valine-derived fragment within a sulfur-containing ring system, analogous to the thiazolidine ring in penicillin, but with a different substitution pattern.

-

Infrared Spectroscopy: Early infrared spectra of the sodium salt of Cephalosporin C showed a strong absorption band around 5.62 µm, which was characteristic of the C=O stretching vibration of a β-lactam ring, similar to that observed in penicillins.[1]

These early experiments led to the initial hypothesis of a bicyclic structure containing a β-lactam ring fused to a sulfur-containing ring, with a D-α-aminoadipic acid side chain. However, the exact nature of the second ring and the stereochemistry remained unresolved.

The Definitive Structure: X-ray Crystallography

The unambiguous determination of the three-dimensional structure of Cephalosporin C was achieved through single-crystal X-ray crystallography. This powerful technique, pioneered for complex organic molecules by Dorothy Hodgkin, provided the definitive evidence that corrected and completed the picture derived from chemical studies.[3][4] Hodgkin's earlier success in determining the structure of penicillin set a precedent for tackling this new, more complex β-lactam.[5]

The choice of X-ray crystallography was driven by the need for an absolute, unbiased determination of the atomic arrangement in space. Unlike degradative methods, which rely on inference, crystallography provides a direct visualization of the electron density and, therefore, the positions of the atoms.

Experimental Workflow: X-ray Crystallography of Cephalosporin C Sodium Salt

The workflow for determining the crystal structure of a small molecule like Cephalosporin C sodium salt follows a well-established, self-validating protocol.

Protocol: Single-Crystal X-ray Diffraction

-

Purification and Crystallization: High-purity Cephalosporin C sodium salt is dissolved in a suitable solvent system (e.g., aqueous alcohol).[6] Crystals are grown slowly through techniques such as vapor diffusion or slow evaporation to obtain well-ordered, single crystals of sufficient size.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[7]

-

Data Collection: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions, often aided by the presence of the heavier sulfur atom) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

-

Validation: The final structure is validated using a variety of metrics to ensure its chemical and geometric sensibility.

The groundbreaking work by Dorothy Hodgkin and E. N. Maslen, published in 1961, revealed the novel dihydrothiazine ring system fused to the β-lactam ring, a core structure that came to be known as the cephem nucleus.

| Crystallographic Parameter | Value for Cephalosporin C Sodium Salt |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 6.45 Å |

| b | 31.0 Å |

| c | 6.10 Å |

| β | 114° |

| Molecules per unit cell (Z) | 2 |

Table 1: Representative crystallographic data for Cephalosporin C sodium salt based on early studies.

Structural Confirmation and Detailed Analysis in Solution: NMR Spectroscopy

While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure in solution and providing detailed information about the connectivity and stereochemistry of the molecule. For Cephalosporin C, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all proton and carbon signals, validating the structure determined by crystallography.

The logic behind using a suite of NMR experiments is to build a complete picture of the molecular framework. ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while 2D experiments reveal through-bond correlations, allowing for the unambiguous connection of atoms.

Experimental Workflow: 2D NMR for Structure Elucidation

Protocol: 2D NMR Analysis of Cephalosporin C

-

Sample Preparation: A few milligrams of Cephalosporin C sodium salt are dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), as the compound is highly polar.

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integrations of all proton signals.

-

¹³C NMR: A one-dimensional carbon NMR spectrum, often accompanied by a DEPT experiment, is run to determine the chemical shifts and types (CH₃, CH₂, CH, or quaternary) of all carbon atoms.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule, such as the protons in the α-aminoadipic acid side chain and the dihydrothiazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons, thereby assembling the complete carbon skeleton of the molecule.

| Atom Position | ¹³C Chemical Shift (ppm, representative) | ¹H Chemical Shift (ppm, representative) | Key HMBC Correlations (from ¹H to ¹³C) |

| C2 | ~28 | ~3.5 (2H, ABq) | C3, C4, C6 |

| C3 | ~125 | - | C2, C4, C18 |

| C4 | ~130 | - | C2, C3, C18 |

| C6 | ~59 | ~5.1 (d) | C7, C8 |

| C7 | ~57 | ~5.6 (d) | C6, C8, C10 |

| C8 (β-lactam C=O) | ~165 | - | C6, C7 |

| C10 (Amide C=O) | ~172 | - | H-7, H-12 |

| C18 (CH₂-OAc) | ~65 | ~4.8 (2H, ABq) | C3, C19 |

| C19 (CH₃-C=O) | ~21 | ~2.0 (s) | C18, C20 |

| C20 (CH₃-C=O) | ~174 | - | H-18, H-19 |

Table 2: Representative ¹H and ¹³C NMR data and key HMBC correlations for the cephem nucleus of Cephalosporin C. Exact shifts are solvent and pH dependent.

Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular weight and elemental composition, of a molecule.[7] Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns.

The rationale for using mass spectrometry is twofold: first, to confirm the molecular formula determined by other methods, and second, to gain structural insights by observing how the molecule breaks apart under controlled conditions. This fragmentation is not random and provides a "fingerprint" that can be pieced together to reconstruct the original structure.

Protocol: ESI-MS/MS of Cephalosporin C

-

Sample Introduction: A dilute solution of Cephalosporin C sodium salt is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like Cephalosporin C, typically forming protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

-

Full Scan MS: A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact molecular ion. For Cephalosporin C (C₁₆H₂₁N₃O₈S, MW = 415.42), the protonated molecule [M+H]⁺ would be observed at m/z 416.11.

-

Tandem MS (MS/MS): The molecular ion of interest (e.g., m/z 416.11) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation of the cephem nucleus is well-characterized and typically involves cleavage of the β-lactam ring and the loss of side chains.

| Fragment Ion (m/z) | Proposed Neutral Loss / Structure |

| 416.11 | [M+H]⁺ (Protonated molecular ion) |

| 356.08 | [M+H - CH₃COOH]⁺ (Loss of acetic acid) |

| 271.05 | Cleavage of the α-aminoadipoyl side chain |

| 143.05 | α-aminoadipoyl side chain fragment |

Table 3: Predicted major fragment ions for Cephalosporin C in positive ion ESI-MS/MS.

Conclusion: A Multi-faceted Approach to a Molecular Puzzle

The structure elucidation of Cephalosporin C sodium is a testament to the power of a multi-pronged analytical approach. The initial hypotheses, born from the meticulous work of chemical degradation, laid a crucial foundation. However, it was the definitive, three-dimensional insight from X-ray crystallography that solved the core structural puzzle, revealing the novel cephem nucleus. Modern spectroscopic methods, particularly multi-dimensional NMR and mass spectrometry, now serve to confirm this structure with an exceptional level of detail and provide the tools for the routine characterization of this important class of antibiotics.

This integrated workflow, from degradation to crystallography and modern spectroscopy, represents a paradigm for natural product structure elucidation. It underscores the importance of not just applying powerful techniques, but of understanding the causality behind each experimental choice and synthesizing the data into a single, coherent, and validated structural model. This foundational knowledge continues to underpin the development of new and more effective cephalosporin antibiotics in the ongoing fight against bacterial infections.

References

-

Abraham, E. P., & Newton, G. G. F. (1961). The structure of cephalosporin C. Biochemical Journal, 79(2), 377–393. Available at: [Link]

-

PubChem. (n.d.). Cephalosporin C. National Center for Biotechnology Information. Retrieved from [Link]

-

Hodgkin, D. C. (1964). The X-ray analysis of complicated molecules. Nobel Lecture. Available at: [Link]

-

Sapon, A., Luhin, V., Sovastei, O., Spanik, P., & Bondariev, V. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(2), 236-239. Available at: [Link]

-

Ferreira, M. J., et al. (2008). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(4), 841-850. Available at: [Link]

-

Abraham, E. P. (1979). A glimpse of the early history of the cephalosporins. Reviews of Infectious Diseases, 1(1), 99–105. Available at: [Link]

-

Science History Institute. (n.d.). Dorothy Crowfoot Hodgkin. Retrieved from [Link]

-

Wikipedia. (n.d.). Cephalosporin C. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Hodgkin, D. C., & Maslen, E. N. (1961). The X-ray analysis of the structure of cephalosporin C. Biochemical Journal, 79(2), 393–402. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Retrieved from [Link]

- Hamilton-Miller, J. M. T., & Smith, J. T. (Eds.). (1979). Beta-Lactamases. Academic Press.

-

SpectraBase. (n.d.). Cephalosporin C. Retrieved from [Link]

- Munk, M. E. (2002). The strategy of structure elucidation.

-

National Center for Biotechnology Information. (n.d.). Cephalosporins. In StatPearls. Retrieved from [Link]

- Woodward, R. B., Heusler, K., Gosteli, J., Naegeli, P., Oppolzer, W., Ramage, R., ... & Vorbrüggen, H. (1966). The total synthesis of cephalosporin C. Journal of the American Chemical Society, 88(4), 852-853.

- Newton, G. G. F., & Abraham, E. P. (1956). Isolation of Cephalosporin C, a Penicillin-like Antibiotic containing D-α-Aminoadipic Acid. Biochemical Journal, 62(4), 651–658.

-

CAS Common Chemistry. (n.d.). Cephalosporin C sodium salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme of cephalosporin C and its structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the investigated cephalosporin antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of chemical structure of penicillins and cephalosporins. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical degradation of cephalosporins. Retrieved from [Link]

-

ResearchGate. (n.d.). Cephalosporin C hydrolysis catalyzed by CCA. Retrieved from [Link]

-

ResearchGate. (n.d.). Cephalosporin C chemical structure. Retrieved from [Link]

-

EBSCO. (n.d.). Hodgkin Solves the Structure of Penicillin. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2020). Crystal structure of ceftriaxone sodium hemiheptahydrate. Retrieved from [Link]

-

bioRxiv. (n.d.). Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase. Retrieved from [Link]

-

PubMed. (n.d.). Crystallization and preliminary X-ray analysis of cephalosporin C acylase from Pseudomonas sp. strain N176. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Products of aminolysis and enzymic hydrolysis of the cephalosporins. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). X Ray crystallography. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Microscale Methodology for Structure Elucidation of Natural Products. Retrieved from [Link]

-

PubMed. (n.d.). Cephalosporin degradations. Retrieved from [Link]

-

EBSCO Information Services. (n.d.). Hodgkin Solves the Structure of Penicillin. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of cephalosporin C (CPC) (A) and glutaryl-7-amino cephalosporanic acid (GL-7-ACA) (B). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

ResearchGate. (n.d.). Key 2D (COSY and HMBC) NMR correlations of compounds 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pattern of cefazolin sodium. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). Sir Edward Abraham's contribution to the development of the cephalosporins: A reassessment. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural Analysis and Protein Binding of Cephalosporins. Retrieved from [Link]

-

ACS Publications. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 2D NMR Introduction. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Emory University. (n.d.). 1D and 2D NMR. Retrieved from [Link]

-

University of Florida. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

MRC Laboratory of Molecular Biology. (n.d.). Introduction to X-ray crystallography. Retrieved from [Link]

-

analyzetest.com. (2021). Interpretation steps of a NMR spectrum. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Wikipedia. (n.d.). Dorothy Hodgkin. Retrieved from [Link]

-

Wikipedia. (n.d.). Ceftriaxone. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

-

NobelPrize.org. (n.d.). Dorothy Crowfoot Hodgkin – Nobel Lecture. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Retrieved from [Link]

-

University of Florida. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cephalosporin C | C16H21N3O8S | CID 65536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

"biosynthesis pathway of Cephalosporin C"

An In-Depth Technical Guide to the Biosynthesis of Cephalosporin C

Abstract

Cephalosporin C, a β-lactam antibiotic produced by the filamentous fungus Acremonium chrysogenum, represents a cornerstone in the treatment of bacterial infections.[1] While it possesses modest intrinsic antibacterial activity, its true value lies in its role as the essential precursor for the industrial production of a vast arsenal of semi-synthetic cephalosporins.[2][3] Understanding its intricate biosynthetic pathway is therefore paramount for researchers, scientists, and drug development professionals seeking to enhance production yields and engineer novel antibiotic derivatives. This guide provides a comprehensive, in-depth exploration of the Cephalosporin C biosynthesis pathway, detailing the enzymatic machinery, the genetic architecture, subcellular compartmentalization, and the regulatory networks that govern its production. We will dissect each stage of the pathway, from the initial non-ribosomal synthesis of the tripeptide precursor to the final ring expansion and modification steps, grounding the discussion in established biochemical mechanisms and providing field-proven experimental methodologies.

Introduction

The discovery of Cephalosporin C from Acremonium chrysogenum (formerly Cephalosporium acremonium) by Giuseppe Brotzu in 1945 marked a pivotal moment in antibiotic history.[1] This natural product belongs to the β-lactam family, sharing a common ancestry with penicillins but featuring a distinct dihydrothiazine ring that confers a broader spectrum of activity and increased resistance to bacterial β-lactamases.[4][5] The industrial importance of Cephalosporin C cannot be overstated; it is the starting material for 7-aminocephalosporanic acid (7-ACA), the core chemical scaffold upon which generations of powerful semi-synthetic cephalosporins are built.[2][6]

The biosynthesis of Cephalosporin C is a complex, multi-step process that begins with three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[7][8] The pathway is catalyzed by a series of highly specialized enzymes encoded by genes organized into distinct clusters within the fungal genome.[7][9] This guide will systematically navigate the biochemical journey from these simple precursors to the final complex antibiotic, providing a granular view of the molecular transformations involved.

Chapter 1: The Precursor Foundation - Assembly of the ACV Tripeptide

The genesis of all penicillins and cephalosporins is the formation of a linear tripeptide. This crucial first step is not performed by the ribosome, but rather by a colossal enzymatic assembly line, a hallmark of secondary metabolite synthesis.

Precursor Amino Acids

The pathway draws upon three specific amino acids:

-

L-α-Aminoadipic acid (L-α-AAA): A non-proteinogenic amino acid derived as an intermediate in the L-lysine biosynthesis pathway.[7] Its availability is a critical control point, as it represents a branch between primary (lysine) and secondary (cephalosporin) metabolism.[8]

-

L-Cysteine: A standard proteinogenic amino acid that provides the crucial sulfur atom for the thiazolidine ring.

-

L-Valine: Another standard amino acid that will ultimately undergo stereochemical inversion.

The Master Assembler: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine Synthetase (ACVS)

The condensation of these three precursors is catalyzed by a single, massive multifunctional enzyme: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine Synthetase (ACVS), encoded by the pcbAB gene.[10][11] ACVS is a classic example of a Non-Ribosomal Peptide Synthetase (NRPS), a molecular machine that builds peptides without an mRNA template.[12][13] This mechanism is essential as it allows for the incorporation of non-standard building blocks, such as L-α-AAA, and for stereochemical modifications like the epimerization of L-valine to D-valine.[10]

The enzyme, with a molecular mass exceeding 400 kDa, is organized into three distinct modules, each responsible for the recognition and activation of one of the precursor amino acids.[12][14] Each module contains several functional domains:

-

Adenylation (A) Domain: Selects the specific amino acid and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acids held on adjacent modules.

-

Epimerization (E) Domain: Located exclusively in the third module, this domain converts the tethered L-valine to its D-valine isomer.[10]

-

Thioesterase (TE) Domain: Found at the C-terminus, this domain is responsible for releasing the final, fully assembled δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) tripeptide.[10][12]

Chapter 2: Forging the Bicyclic Core - From ACV to Penicillin N

With the linear tripeptide assembled, the next series of reactions constructs the characteristic fused-ring structure of the antibiotic core. This phase involves a critical branch point that separates the penicillin and cephalosporin pathways.

The First Ring Closure: Isopenicillin N Synthase (IPNS)

The ACV tripeptide is converted into Isopenicillin N (IPN) by the enzyme Isopenicillin N Synthase (IPNS), encoded by the pcbC gene.[15][16] This remarkable reaction is a four-electron oxidative bicyclization that forms both the β-lactam and thiazolidine rings in a single catalytic cycle.[15] IPNS is a non-heme iron-dependent oxygenase that uses molecular oxygen to remove four hydrogen atoms from the ACV substrate, forming two molecules of water in the process.[16][17] The proposed mechanism involves the binding of ACV's thiolate group to the Fe(II) center in the active site, which facilitates the binding of O₂.[16] This leads to the formation of a highly reactive iron-oxo species that abstracts hydrogen atoms sequentially, first enabling the closure of the four-membered β-lactam ring and then the five-membered thiazolidine ring.[15][18] The resulting product, Isopenicillin N, is the first intermediate with antibiotic activity and serves as the common precursor to all penicillins and cephalosporins.[5]

The Stereochemical Switch: Isopenicillin N Epimerase

The commitment to the cephalosporin pathway occurs at the next step. The L-α-aminoadipoyl side chain of Isopenicillin N is converted to its D-enantiomer, yielding Penicillin N.[5] This epimerization reaction was a long-standing puzzle in the field but has been shown to be catalyzed by a two-enzyme system encoded by the cefD1 and cefD2 genes.[19] The proposed mechanism involves the activation of Isopenicillin N to an isopenicillinyl-CoA thioester by the CefD1 protein (an isopenicillin N-CoA ligase), followed by stereochemical inversion catalyzed by the CefD2 protein (an isopenicillin N-CoA epimerase).[19]

Subcellular Compartmentalization

Intriguingly, the steps of cephalosporin biosynthesis are not confined to a single cellular location. While the initial formation of ACV and its cyclization to IPN occur in the cytoplasm, the epimerization to Penicillin N takes place within peroxisomes.[9][19] This necessitates a sophisticated transport system. The CefP transporter protein has been identified as responsible for importing IPN from the cytoplasm into the peroxisome, and the CefM transporter exports the resulting Penicillin N back into the cytoplasm for the subsequent steps of the pathway.[9][19]

Chapter 3: The Cephalosporin-Specific Transformation - Ring Expansion and Final Assembly

The final stage of the pathway, occurring back in the cytoplasm, involves the transformation of the five-membered penicillin ring system into the six-membered cephalosporin core, followed by a final decoration step.

The "Expandase": Deacetoxycephalosporin C Synthase/Hydroxylase (DAOCS/DACS)

In A. chrysogenum, the next two critical steps are catalyzed by a single bifunctional enzyme known as Deacetoxycephalosporin C Synthase/Deacetylcephalosporin C Synthase (DAOCS/DACS), encoded by the cefEF gene.[20][21][22] This enzyme, often called the "expandase," is also a non-heme iron-dependent oxygenase that requires 2-oxoglutarate as a co-substrate.[23]

-

Ring Expansion (DAOCS activity): The enzyme first catalyzes the oxidative expansion of the five-membered thiazolidine ring of Penicillin N into a six-membered dihydrothiazine ring. This reaction is a rate-limiting step in the overall pathway and results in the formation of Deacetoxycephalosporin C (DAOC).[8][20]

-

Hydroxylation (DACS activity): The same enzyme then catalyzes the hydroxylation of the C-3 methyl group of DAOC to produce Deacetylcephalosporin C (DAC).[8][24]

The Final Touch: Deacetylcephalosporin C Acetyltransferase (DAC-AT)

The biosynthesis culminates with the acetylation of the hydroxyl group on DAC. This final reaction is catalyzed by Deacetylcephalosporin C O-acetyltransferase (DAC-AT), encoded by the cefG gene, using acetyl-CoA as the acetyl donor.[19][25] The product of this reaction is the final, stable antibiotic: Cephalosporin C.

Chapter 4: Genetic Organization and Regulation

The production of Cephalosporin C is tightly controlled at the genetic level. The biosynthetic genes are not randomly scattered throughout the genome but are organized into clusters, allowing for coordinated regulation.

The Gene Clusters

In A. chrysogenum, the cephalosporin biosynthetic genes are located in at least two separate clusters on different chromosomes:[7]

-

The "Early" Cluster: Typically found on chromosome VI, this cluster contains the genes for the initial steps of the pathway, including pcbAB (ACVS) and pcbC (IPNS). The genes for the peroxisomal epimerase (cefD1, cefD2) and the associated transporters are also located here.[7][9]

-

The "Late" Cluster: Located on a different chromosome (e.g., chromosome II), this cluster contains the genes for the final steps: cefEF (DAOCS/DACS) and cefG (DAC-AT).[7]

This physical separation of early and late genes is a fascinating aspect of the pathway's evolution and regulation.

Regulatory Mechanisms

The expression of these gene clusters is influenced by a variety of environmental and nutritional signals:

-

Methionine Induction: The addition of methionine to the fermentation medium has long been known to dramatically stimulate Cephalosporin C production.[26] This effect is now understood to be a result of enhanced transcription of the biosynthetic genes, including pcbAB, pcbC, and cefEF.[27] Methionine also serves as the ultimate source of the sulfur atom in the molecule.[26]

-

Carbon/Nitrogen Regulation: The synthesis of Cephalosporin C is also subject to catabolite repression by readily available carbon sources like glucose and regulation by nitrogen sources.[2][8] Production typically begins late in the growth phase after primary nutrients have been depleted.

Data Summary: Key Biosynthetic Genes

| Gene | Encoded Enzyme | Function | Location |

| pcbAB | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine Synthetase (ACVS) | Synthesizes ACV tripeptide precursor | Early Cluster |

| pcbC | Isopenicillin N Synthase (IPNS) | Cyclizes ACV to Isopenicillin N | Early Cluster |

| cefD1 | Isopenicillin N-CoA Ligase | Activates Isopenicillin N for epimerization | Early Cluster |

| cefD2 | Isopenicillin N-CoA Epimerase | Converts Isopenicillin N-CoA to Penicillin N-CoA | Early Cluster |

| cefEF | DAOCS/DACS (Expandase/Hydroxylase) | Ring expansion of Penicillin N and hydroxylation of DAOC | Late Cluster |

| cefG | Deacetylcephalosporin C O-acetyltransferase (DAC-AT) | Final acetylation to form Cephalosporin C | Late Cluster |

Chapter 5: Methodologies for Studying and Optimizing the Pathway

A deep understanding of the Cephalosporin C pathway has been built upon a foundation of robust experimental techniques, from fermentation to enzyme biochemistry.

Fermentation and Production Protocol

This protocol provides a generalized workflow for the lab-scale production of Cephalosporin C.

Objective: To cultivate Acremonium chrysogenum under conditions that promote the biosynthesis of Cephalosporin C.

Methodology:

-

Inoculum Preparation: Inoculate a loopful of A. chrysogenum spores or mycelia into a seed medium (e.g., containing peptone, corn steep liquor, and sucrose). Incubate at 25-28°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Fermentation: Transfer the seed culture (5-10% v/v) into the main production medium in a baffled flask or lab-scale fermenter. A typical production medium contains a complex carbon source (e.g., sucrose or fatty acids), a nitrogen source, and key precursors/inducers like methionine.[26]

-

Process Control:

-

Temperature: Maintain the temperature at 25-28°C.[26]

-

pH: Control the pH of the medium between 6.5 and 7.2 using automated addition of acid/base.[26]

-

Dissolved Oxygen (DO): Maintain DO above 30% saturation through controlled aeration and agitation. This is critical as several key enzymes (IPNS, DAOCS/DACS) are oxygenases.[26]

-

-

Sampling and Analysis: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for up to 144 hours or more.[26]

-

Biomass Measurement: Separate mycelia from the broth by filtration or centrifugation. Determine dry cell weight by drying the biomass at 80°C to a constant weight.[4]

-

CPC Quantification: Analyze the clarified fermentation broth using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 260 nm.[4][28] Compare peak areas to a known standard of Cephalosporin C to determine the concentration.

Enzyme Purification Workflow

This protocol outlines a representative strategy for purifying a key biosynthetic enzyme, such as DAOCS/DACS, from A. chrysogenum.

Objective: To isolate the target enzyme from a crude cell lysate for biochemical characterization.

Methodology:

-

Cell Harvest and Lysis: Harvest mycelia from a high-producing fermentation culture by filtration. Resuspend the cell paste in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors) and disrupt the cells using mechanical means like sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris, yielding a crude cell-free extract.[29]

-

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the extract to precipitate proteins. Collect the fraction that precipitates between 40-70% saturation, which often enriches for the target enzyme.

-

Dialysis: Resuspend the protein pellet and dialyze extensively against the initial buffer to remove the ammonium sulfate.

-

Chromatography:

-

Ion-Exchange: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for enzyme activity.[29]

-

Size-Exclusion: Pool the active fractions and concentrate them. Load the concentrated sample onto a size-exclusion column (e.g., Sephacryl S-300) to separate proteins based on their molecular weight.[29]

-

-

Purity Verification: Analyze the fractions from the final purification step by SDS-PAGE to assess purity. A single band at the expected molecular weight indicates a successful purification. Confirm the identity and activity of the purified protein with a specific enzyme assay.

Conclusion

The biosynthesis of Cephalosporin C is a masterful example of fungal secondary metabolism, characterized by complex enzymatic machinery, precise genetic regulation, and elegant subcellular organization. From the non-ribosomal assembly of the ACV precursor by the modular ACVS enzyme to the critical ring expansion catalyzed by the bifunctional "expandase," each step has been elucidated through decades of intensive research. This knowledge has not only satisfied scientific curiosity but has also provided a roadmap for industrial strain improvement and metabolic engineering efforts aimed at increasing the production of this vital antibiotic precursor.[3][30] As the challenge of antimicrobial resistance continues to grow, a deep, mechanistic understanding of these foundational biosynthetic pathways will remain indispensable for the development of next-generation cephalosporins and other life-saving therapeutics.

References

- Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology.

- Brakhage, A. A. (2005). Regulation of Cephalosporin Biosynthesis. Ruhr-Universität Bochum.

-

Jekosch, K., & Kück, U. (2005). Regulation of cephalosporin biosynthesis. PubMed. [Link]

-

Borowski, T., et al. (2004). The Mechanism for Isopenicillin N Synthase from Density-Functional Modeling Highlights the Similarities with Other Enzymes in the 2-His-1-carboxylate Family. Biochemistry. [Link]

-

Khan, N. T. (2017). (PDF) Cephalosporin C Production from Acremonium chrysogenum. ResearchGate. [Link]

-

M-CSA. isopenicillin-N synthase. Mechanism and Catalytic Site Atlas. [Link]

-

Rutledge, P. J. (2015). Isopenicillin N Synthase. 2-Oxoglutarate-Dependent Oxygenases, The Royal Society of Chemistry. [Link]

-

Roach, P. L., et al. (1997). Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation. PubMed. [Link]

-

Liu, Y., et al. (2021). Advances in the regulation of cephalosporin C biosynthesis - A review. ResearchGate. [Link]

-

ACS Publications. Isopenicillin N synthase: mechanistic studies. Chemical Reviews. [Link]

- Various Authors. ACV synthetase. Google.

-

Hoff, B., et al. (2008). Asexual Cephalosporin C Producer Acremonium chrysogenum Carries a Functional Mating Type Locus. PMC - NIH. [Link]

-

Kimura, H., et al. (1996). Molecular analysis of the gene cluster involved in cephalosporin biosynthesis from Lysobacter lactamgenus YK90. PubMed. [Link]

-

PubChem. cephalosporin C biosynthesis. PubChem - NIH. [Link]

-

Schmitt, E. K., et al. (2020). Cephalosporin C biosynthetic pathway in A. chrysogenum and the... ResearchGate. [Link]

-

Martín, J. F., et al. (2019). Gene cluster and compartmentalization of the cephalosporin biosynthesis... ResearchGate. [Link]

-

Martín, J. F., et al. (2005). Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. ResearchGate. [Link]

-

Znamenskiy, S., et al. (2022). Polyamines Upregulate Cephalosporin C Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain. MDPI. [Link]

-

El-Housseiny, G. S., et al. (2024). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. PMC - NIH. [Link]

-

Niu, X., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. PMC - NIH. [Link]

-

Liu, Y. G., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. PubMed. [Link]

-

Martin, J. F., & Liras, P. (1998). Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis. PubMed. [Link]

-

Niu, X., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. PubMed. [Link]

-

Liu, Y. G., et al. (2022). CPC synthesis gene cluster and currently explored gene targets in Acremonium chrysogenum. ResearchGate. [Link]

-

Niu, X., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. ResearchGate. [Link]

-

Demain, A. L., & Zhang, J. (1998). Cephalosporin C production by Cephalosporium acremonium: the methionine story. PubMed. [Link]

-

Wei, Y., et al. (2021). The biosynthesis of cephalosporins from penicillins catalyzed by the expandase (DAOCS) and hydroxylase (DACS). ResearchGate. [Link]

-

Wikipedia. (2023). ACV synthetase. Wikipedia. [Link]

-

Lee, H. J., et al. (2012). Modified Deacetylcephalosporin C Synthase for the Biotransformation of Semisynthetic Cephalosporins. PMC - NIH. [Link]

-

Jekosch, K., & Kück, U. (2005). Regulation of cephalosporin biosynthesis. SciSpace. [Link]

-

University of Groningen. ACV synthetase. University of Groningen Research Portal. [Link]

-

Tahlan, K., & Anders, C. (2016). δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives. PubMed. [Link]

-

Chiang, S. J., et al. (1998). Biosynthetic pathway of cephalosporin C. The nomenclature used for the... ResearchGate. [Link]

-

Sharma, S., & Kundu, S. (2015). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology. [Link]

-

Ghosh, A. C., et al. (1997). Extraction and purification of cephalosporin antibiotics. PubMed. [Link]

-

Slideshare. (2015). Downstreamprocessing of Cephalosporins and Aspartic acid. Slideshare. [Link]

-

Ojha, S., et al. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. [Link]

-

Terfrüchte, M., et al. (2021). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. MDPI. [Link]

-

Dotzlaf, J. E., & Yeh, W. K. (1987). Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities. PMC - NIH. [Link]

-

Martín, J. F. (2000). Biosynthesis of cephalosporins. Semantic Scholar. [Link]

-

Rahmawati, et al. (2024). Cephalosporin C acylase: Important role, obstacles, and strategies to optimize expression in E. coli. AIP Publishing. [Link]

Sources

- 1. Asexual Cephalosporin C Producer Acremonium chrysogenum Carries a Functional Mating Type Locus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. ACV synthetase - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. books.rsc.org [books.rsc.org]

- 16. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Modified Deacetylcephalosporin C Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. longdom.org [longdom.org]

- 27. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Cephalosporin C Sodium

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of Cephalosporin C sodium. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights into its mode of action, resistance pathways, and investigational methodologies.

Section 1: Introduction to Cephalosporin C and the β-Lactam Family

Cephalosporin C, originally isolated from the fungus Acremonium chrysogenum (previously Cephalosporium acremonium), is a foundational member of the cephalosporin class of β-lactam antibiotics.[1][2][3] While its intrinsic antibacterial activity is modest, its stable 7-aminocephalosporanic acid nucleus has served as the chemical scaffold for a vast array of semi-synthetic cephalosporins with enhanced potency and broader spectrums of activity. Understanding the mechanism of Cephalosporin C is fundamental to appreciating the action of the entire cephalosporin class, which remains a cornerstone of modern antimicrobial therapy.

All β-lactam antibiotics, including cephalosporins, are characterized by the presence of a highly reactive β-lactam ring.[4][5] This four-membered cyclic amide is the key to their antibacterial efficacy, enabling them to interfere with the final stages of bacterial cell wall synthesis.[5][6]

Section 2: The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The primary bactericidal action of Cephalosporin C sodium, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][6][7][8] The bacterial cell wall provides structural integrity, protecting the bacterium from osmotic lysis.[9][10] In its absence, the bacterial cell cannot survive, particularly in the hypotonic environment of host tissues.[6][10]

The mechanism can be dissected into a series of key molecular events:

-

Target Recognition and Binding: Cephalosporin C targets a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][6][7][11] PBPs are anchored in the bacterial cytoplasmic membrane and their active sites are located in the periplasmic space.[10] These enzymes, particularly transpeptidases, are responsible for the final steps of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[5][6][12]

-

Covalent Acylation of PBPs: The strained β-lactam ring of Cephalosporin C mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[3][12] This structural similarity allows the PBP to attack the carbonyl group of the β-lactam ring, resulting in the formation of a stable, covalent acyl-enzyme intermediate.[10] This acylation is effectively an irreversible inhibition of the PBP's enzymatic activity.[3][12]

-

Disruption of Cell Wall Synthesis and Subsequent Lysis: The inactivation of multiple PBP molecules prevents the formation of the rigid, cross-linked peptidoglycan meshwork.[5][12] As the bacterium continues to grow and divide, autolytic enzymes (autolysins) continue to break down the existing cell wall to allow for expansion and septation. Without the concurrent synthesis of new, stable peptidoglycan, the cell wall weakens progressively. This ultimately leads to a loss of structural integrity, cell lysis, and bacterial death.[12][13]

Visualizing the Mechanism of Action

The following diagram illustrates the molecular cascade of Cephalosporin C's inhibitory action on bacterial cell wall synthesis.

Caption: Molecular mechanism of Cephalosporin C action.

Section 3: Bacterial Resistance to Cephalosporin C

The clinical efficacy of cephalosporins is continually challenged by the evolution of bacterial resistance. Several key mechanisms contribute to this phenomenon:

-

β-Lactamase Production: This is the most prevalent mechanism of resistance.[6][14] Bacteria acquire genes encoding for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.[6][15]

-

Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to structural changes in the active site.[6][11][14] These altered PBPs have a reduced affinity for β-lactam antibiotics, rendering the drugs less effective at inhibiting cell wall synthesis.[6][14] This is a significant resistance mechanism in both Gram-positive and Gram-negative bacteria.[14]

-

Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[11][14] Alterations or loss of porin channels, through which β-lactams typically enter the periplasmic space, can restrict access of the antibiotic to its PBP targets.[14]

Section 4: Experimental Protocols for Mechanism of Action Studies

Penicillin-Binding Protein (PBP) Competition Assay

This assay is crucial for determining the affinity of a β-lactam antibiotic for its target PBPs. The principle involves competing a test compound (e.g., Cephalosporin C) against a labeled β-lactam probe for binding to PBPs in either whole cells or isolated bacterial membranes.

Methodology:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest to mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication.[16]

-

Perform a low-speed centrifugation to remove unlysed cells, followed by a high-speed centrifugation to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in buffer.[16] Store at -70°C.

-

-

Competition Binding:

-

Incubate aliquots of the prepared bacterial membranes with increasing concentrations of unlabeled Cephalosporin C for a defined period (e.g., 30 minutes at room temperature).

-

Add a fluorescently labeled penicillin derivative, such as Bocillin-FL, to each reaction at a fixed concentration and incubate for an additional 10 minutes.[17] This will label any PBPs not already bound by Cephalosporin C.

-

-

Detection and Analysis:

-

Stop the reaction by adding a sample buffer containing SDS.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

-

The intensity of the fluorescent bands will decrease with increasing concentrations of Cephalosporin C, allowing for the determination of the IC50 (the concentration of antibiotic required to inhibit 50% of probe binding) for each PBP.

-

Visualizing the PBP Competition Assay Workflow

Caption: Workflow for a PBP competition assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[18][19] It is a fundamental measure of an antibiotic's potency.

Methodology (Broth Microdilution):

-

Prepare Antibiotic Dilutions:

-

Perform serial twofold dilutions of Cephalosporin C sodium in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

-

-

Inoculum Preparation:

-